

# "2,6-Difluoro-4-(methylsulfonyl)aniline" chemical structure and CAS number

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-(methylsulfonyl)aniline

Cat. No.: B1473572

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An In-Depth Technical Guide to **2,6-Difluoro-4-(methylsulfonyl)aniline**: A Key Building Block in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2,6-Difluoro-4-(methylsulfonyl)aniline**, a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical and physical properties, explore its strategic importance in medicinal chemistry, and provide insights into its synthesis and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical building blocks to construct novel molecular entities with therapeutic potential.

## Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and physicochemical properties.<sup>[1]</sup> Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter pKa, all of which are critical parameters in drug design.<sup>[1][2]</sup>

Within this context, substituted anilines are privileged scaffolds, appearing in a vast array of biologically active compounds, notably as key components of kinase inhibitors.[3] The compound **2,6-Difluoro-4-(methylsulfonyl)aniline**, CAS No. 1147557-74-1, represents a convergence of these valuable structural motifs. The aniline core provides a versatile synthetic handle for further elaboration, the vicinal difluoro substitution pattern pre-organizes the molecule for specific binding interactions, and the para-methylsulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, further influencing the molecule's electronic profile and biological interactions. This unique combination of features makes it a sought-after intermediate for creating next-generation targeted therapies.

## Physicochemical Properties & Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

### Chemical Structure

The molecular structure consists of an aniline ring substituted with two fluorine atoms ortho to the amine group and a methylsulfonyl group para to the amine.

Caption: 2D Structure of **2,6-Difluoro-4-(methylsulfonyl)aniline**

### Chemical Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous documentation and database searching.

Identifier	Value	Source
CAS Number	1147557-74-1	[4][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO <sub>2</sub> S	[4][5]
Molecular Weight	207.20 g/mol	[5]
MDL Number	MFCD24642337	[4][5]
PubChem CID	Not available	[4]

## Tabulated Physicochemical Data

The known physical properties are essential for planning reactions, purification, and formulation.

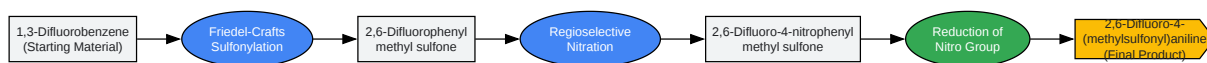
Property	Value	Notes	Source
Physical Form	Solid	Assumed based on typical substituted anilines.	N/A
Storage	Keep in dark place, inert atmosphere, room temperature.	Recommended for stability.	[5]

(Note: Comprehensive experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization.)

## Synthesis & Manufacturing Insights

While a specific, published synthetic route for **2,6-Difluoro-4-(methylsulfonyl)aniline** was not found in the initial search, a logical retrosynthetic analysis can be proposed based on established organic chemistry principles and published syntheses of related structures, such as its parent compound, 2,6-difluoroaniline.

A plausible synthetic pathway would likely involve the construction of the substituted benzene ring followed by the introduction or unmasking of the aniline functional group.



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Caption: Plausible Retrosynthetic Pathway for Target Compound.

Causality Behind Experimental Choices:

- **Starting Material Selection:** 1,3-Difluorobenzene is a common and logical starting material. The fluorine atoms are ortho-para directing; however, the steric hindrance from two adjacent fluorine atoms would strongly direct subsequent electrophilic substitution to the 4-position.
- **Introduction of the Sulfonyl Group:** A Friedel-Crafts reaction using methanesulfonyl chloride and a Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) would install the methylsulfonyl group. This is a standard and robust method for forming aryl sulfones.
- **Nitration:** The subsequent electrophilic nitration (using  $\text{HNO}_3/\text{H}_2\text{SO}_4$ ) is directed to the position para to the amine precursor. The existing fluoro and sulfonyl groups will influence the regioselectivity of this step.
- **Reduction:** The final step is the reduction of the nitro group to an amine. This is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation (e.g.,  $\text{H}_2/\text{Pd-C}$ ) or with metal reductants like iron or tin in acidic media. This step is typically the final one to avoid side reactions with the reactive amine group.

Alternative routes, such as those starting from 1,2,3-trichlorobenzene involving halogen exchange and amination, have been patented for the synthesis of the 2,6-difluoroaniline core and could potentially be adapted.<sup>[6][7]</sup>

## Applications in Drug Discovery & Development

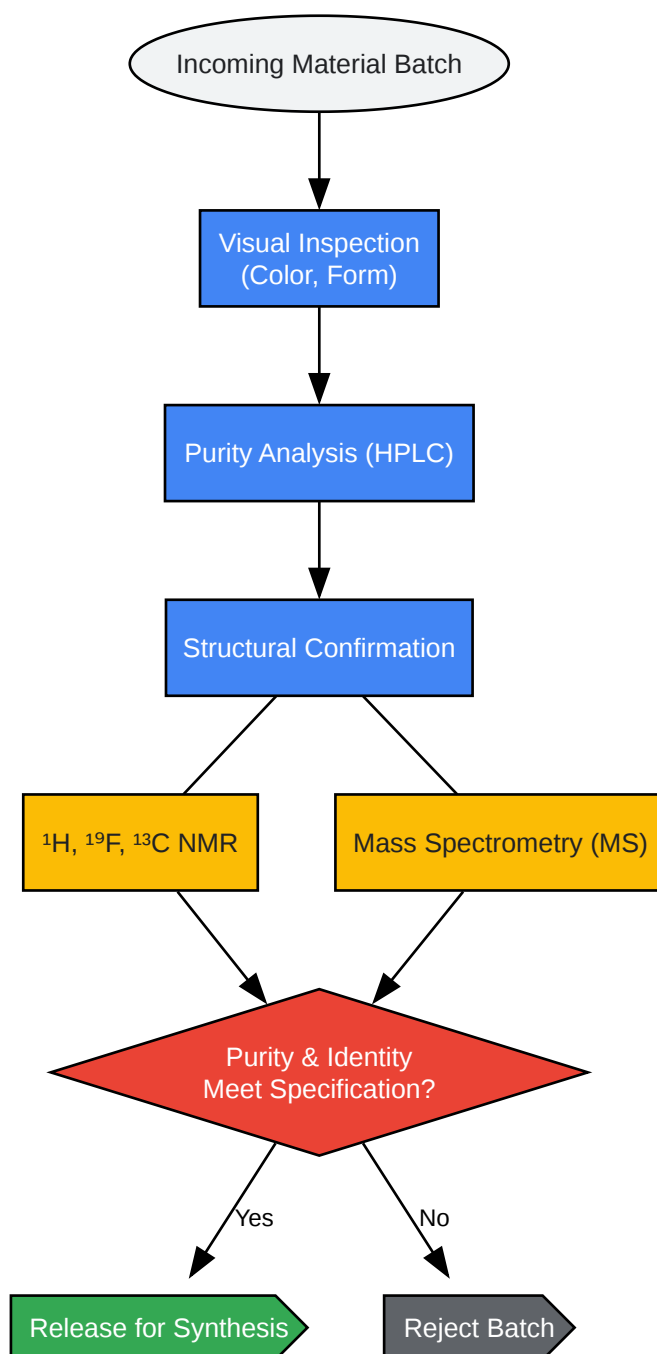
**2,6-Difluoro-4-(methylsulfonyl)aniline** is not merely a chemical curiosity; it is a purpose-built fragment for modern drug discovery. Its utility stems from the synergistic effects of its constituent parts:

- **The 2,6-Difluoroaniline Moiety:** This structure serves as a "hinge-binder" in many kinase inhibitors. The amine provides a crucial hydrogen bond donor, while the ortho-fluorine atoms can engage in additional hydrogen bonds or favorable electrostatic interactions with the kinase hinge region, enhancing potency and selectivity.
- **The Methylsulfonyl Group:** As a potent electron-withdrawing group and hydrogen bond acceptor, the  $\text{SO}_2\text{Me}$  moiety is often used to occupy solvent-exposed regions of a binding pocket, improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This building block is particularly relevant for the development of inhibitors for kinases like c-Met, where substituted anilinoquinolines have shown significant promise as anticancer agents. [3] The specific substitution pattern of **2,6-Difluoro-4-(methylsulfonyl)aniline** makes it an ideal candidate for synthesis libraries targeting novel kinase inhibitors.

## Experimental Protocols & Quality Control

Ensuring the identity and purity of starting materials is paramount in drug development. The following represents a general workflow for the quality control (QC) of **2,6-Difluoro-4-(methylsulfonyl)aniline**.



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Caption: Quality Control Workflow for Incoming Material.

## Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound by separating it from any starting materials, intermediates, or by-products.
- Methodology:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid aids in protonating the aniline, leading to sharper peaks.
  - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at 254 nm.
  - Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
- Self-Validation: The system suitability is confirmed by injecting a standard of known purity to check for retention time stability, peak shape, and theoretical plates. Purity is calculated as the area percentage of the main peak.

## Structural Confirmation

- $^1\text{H}$  NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H protons (which may be broad), and a singlet for the methyl group of the sulfonyl moiety.
- $^{19}\text{F}$  NMR: The fluorine NMR will be crucial for confirming the 2,6-difluoro substitution pattern, likely showing a single resonance due to symmetry.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  208.02.

## Safety, Handling, & Storage

Disclaimer: A specific Material Safety Data Sheet (MSDS) for **2,6-Difluoro-4-(methylsulfonyl)aniline** is not readily available. The following guidance is based on data for the structurally related compound 2,6-difluoroaniline and should be treated as a minimum precaution.<sup>[8]</sup><sup>[9]</sup> A thorough risk assessment must be conducted before handling.

- Hazard Identification: Related anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.<sup>[9]</sup>
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear suitable chemical-resistant gloves.
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.<sup>[8]</sup>
- Handling:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Avoid breathing dust, fumes, or vapors.<sup>[8]</sup>
  - Wash hands thoroughly after handling.
  - Ground and bond containers when transferring material to prevent static discharge.<sup>[9]</sup>
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[9]</sup>
  - Keep away from heat, sparks, and open flames.
  - Store in a dark place under an inert atmosphere for long-term stability.<sup>[5]</sup>

## Conclusion

**2,6-Difluoro-4-(methylsulfonyl)aniline** is a high-value chemical intermediate with significant potential in the field of drug discovery. Its carefully designed structure, combining the hinge-

binding capabilities of a difluoroaniline with the modulating properties of a methylsulfonyl group, makes it an exemplary tool for medicinal chemists. A clear understanding of its properties, a robust synthetic strategy, and stringent quality control are essential for leveraging its full potential in the creation of novel therapeutics. As targeted therapies continue to evolve, the demand for such sophisticated and purpose-built molecular scaffolds is expected to grow.

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